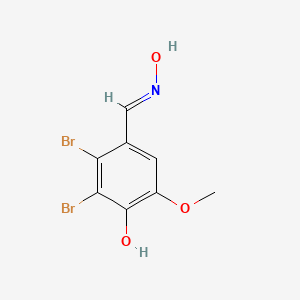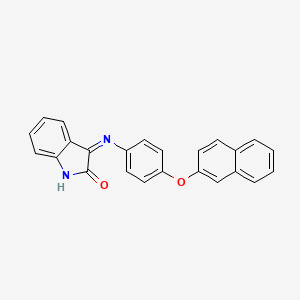![molecular formula C16H17NO5S B13379467 3-{[(2-Ethoxy-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13379467.png)
3-{[(2-Ethoxy-5-methylphenyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-Ethoxy-5-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with an ethoxy group, a methyl group, and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Ethoxy-5-methylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:
Nitration: The starting material, 2-ethoxy-5-methylphenyl, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonylation: The amino group is sulfonylated using a sulfonyl chloride reagent to form the sulfonylamino derivative.
Coupling: The sulfonylamino derivative is then coupled with benzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Ethoxy-5-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{[(2-Ethoxy-5-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2-Ethoxy-5-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid: Similar structure but with a different substitution pattern.
3-{[(2-Methoxyphenyl)sulfonyl]amino}benzoic acid: Contains a methoxy group instead of an ethoxy group.
3-{[(2-Chlorophenyl)sulfonyl]amino}benzoic acid: Substituted with a chlorine atom.
Uniqueness
3-{[(2-Ethoxy-5-methylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and methyl groups can affect the compound’s solubility, stability, and interaction with other molecules.
Properties
Molecular Formula |
C16H17NO5S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[(2-ethoxy-5-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-14-8-7-11(2)9-15(14)23(20,21)17-13-6-4-5-12(10-13)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19) |
InChI Key |
GVALSOVHBZCAJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B13379384.png)
![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B13379393.png)
![2-allyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B13379394.png)

![N-[(2Z,4E)-1-[2-(5,7-dibromo-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B13379405.png)

![N-(3-methyl-1-{[2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide](/img/structure/B13379417.png)

![5-bromo-2-hydroxy-3-nitrobenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13379429.png)
![(5Z)-5-(anthracen-9-ylmethylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13379437.png)
![2-(ethylamino)-5-hydroxy-7-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13379440.png)
![(4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-one](/img/structure/B13379444.png)

![1-[(2-Chloro-4-pyridinyl)diazenyl]-2-naphthol](/img/structure/B13379460.png)
